
8-Chloroisoquinoline
Vue d'ensemble
Description
8-Chloroisoquinoline is a chlorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry and applications of related compounds, particularly 8-hydroxyquinoline (8-HQ) derivatives, which share a similar structural motif. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The presence of a chloro substituent in this compound suggests potential for unique chemical reactivity and biological activity, which could be leveraged in various applications.
Synthesis Analysis
The synthesis of this compound-related compounds can involve various strategies. For instance, the synthesis of 8-chloro-3,4-dihydroisoquinoline, a related compound, has been achieved through directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine, followed by formylation and ring closure under acidic conditions. An alternative method involves a Friedel-Crafts reaction of N-hydroxyethyl ortho-chlorobenzylamine, followed by oxidation to yield the dihydroisoquinoline derivative . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of 8-HQ derivatives has been extensively studied, with single-crystal X-ray diffraction analyses providing detailed insights . For example, the molecular structures of certain 8-HQ-substituted boron-dipyrromethene derivatives have been determined, revealing the influence of substituents on the overall molecular configuration . Similarly, the crystal and molecular structure of an 8-HQ chloranil complex has been elucidated, showing a plane-to-plane complex formation . These studies suggest that the molecular structure of this compound would also be of significant interest, particularly in understanding its interaction with other molecules and ions.
Chemical Reactions Analysis
8-HQ and its derivatives participate in various chemical reactions, often facilitated by their metal chelation properties. For instance, azo 8-hydroxyquinoline benzoate has been shown to selectively detect metal ions like Hg^2+ and Cu^2+ . The reactivity of 8-HQ derivatives in forming complexes with metal ions is a key aspect of their chemical behavior . This property could be extrapolated to this compound, suggesting potential applications in sensing or catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-HQ derivatives have been characterized using various spectroscopic methods, including FTIR, FT-Raman, and NMR . These studies provide a comprehensive understanding of the vibrational modes, electronic structure, and chemical shifts, which are crucial for predicting the behavior of these compounds under different conditions. The pH-sensing properties of certain 8-HQ derivatives have also been reported, indicating their potential use as fluorescent sensors . The physical and chemical properties of this compound would likely be influenced by the chloro substituent, affecting its spectroscopic characteristics and reactivity.
Applications De Recherche Scientifique
- Les scientifiques étudient les dérivés de la 8-chloroisoquinoléine pour leurs interactions avec des récepteurs, des enzymes ou des voies cellulaires spécifiques. Ces études contribuent au développement de nouveaux médicaments ciblant diverses maladies .
- Les recherches se concentrent sur la compréhension du mécanisme d'action et l'optimisation de son efficacité contre les agents pathogènes .
- Des études explorent leur capacité à moduler les voies inflammatoires et à réduire la production de cytokines .
- Les chercheurs utilisent ces propriétés pour des applications de détection, notamment des sondes fluorescentes pour détecter des analytes spécifiques ou surveiller les changements environnementaux .
- La 8-chloroisoquinoléine peut servir de bloc de construction pour la conception de matériaux fonctionnels présentant des propriétés électroniques personnalisées .
Chimie médicinale et développement de médicaments
Propriétés antimicrobiennes
Agents anti-inflammatoires
Propriétés photophysiques et applications de détection
Science des matériaux et électronique organique
Chimie de coordination et complexes métalliques
Safety and Hazards
8-Chloroisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and acute dermal toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .
Mécanisme D'action
Target of Action
This compound belongs to the class of isoquinolines, a group of compounds known for their wide range of biological activities . .
Mode of Action
Isoquinolines, in general, are known to interact with various biological targets, leading to diverse physiological effects . The specific interactions of 8-Chloroisoquinoline with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Isoquinolines are known to influence a variety of biochemical pathways due to their diverse structures and biological activities
Propriétés
IUPAC Name |
8-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAMVYYZTULFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348825 | |
| Record name | 8-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34784-07-1 | |
| Record name | 8-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The researchers aimed to synthesize a pyridocarbazole derivative by reacting cyclohexanone with 7-amino-8-chloroisoquinoline, forming a hydrazone intermediate. This hydrazone was then expected to undergo ring closure and dehydrogenation to yield the target pyridocarbazole []. The failure of this reaction suggests that the presence of the chlorine atom at the 8-position of isoquinoline hindered the crucial ring closure step. This could be due to:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

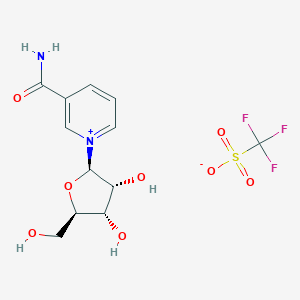
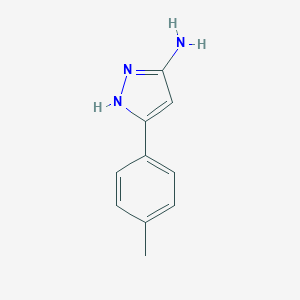

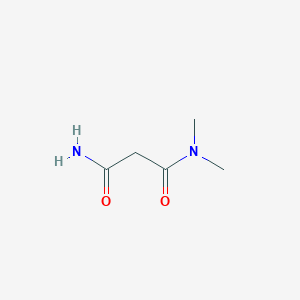
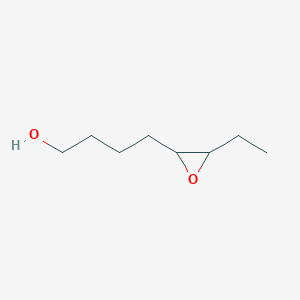

![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)


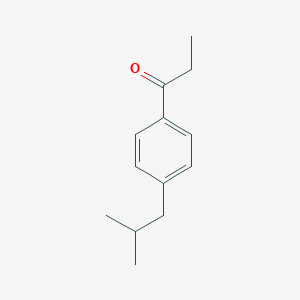
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)

![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)